4-Fluoro-1-methyl-1H-indazol-3-amine

Description

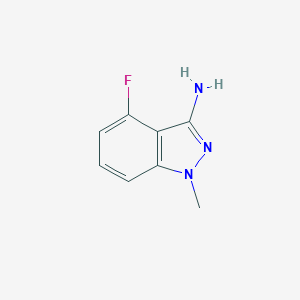

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOXHOSIONDOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570381 | |

| Record name | 4-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-44-5 | |

| Record name | 4-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-fluoro-1-methylindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Specifically, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1] This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-Fluoro-1-methyl-1H-indazol-3-amine, including its physicochemical characteristics, a general synthetic approach, and its potential role in modulating cellular signaling pathways.

Physicochemical Properties

While extensive experimental data for 4-Fluoro-1-methyl-1H-indazol-3-amine is not broadly published, its core chemical properties can be summarized from available data sources. For comparative purposes, data for the closely related compound, 4-Fluoro-1H-indazol-3-amine, is also included.

| Property | 4-Fluoro-1-methyl-1H-indazol-3-amine | 4-Fluoro-1H-indazol-3-amine |

| Molecular Formula | C8H8FN3[2][3] | C7H6FN3[4] |

| Molecular Weight | 165.17 g/mol [2] | 151.14 g/mol [5][6] |

| CAS Number | 162502-44-5[2][3] | 404827-78-7[4] |

| Physical Form | Solid[2] | Solid |

| Melting Point | Not available | 170-172 °C[6] |

| Boiling Point | Not available | 379.3 ± 22.0 °C (Predicted)[6] |

| Solubility | Not available | Not available |

| InChI Key | QKOXHOSIONDOLA-UHFFFAOYSA-N[2] | HTMNYSASBRVPKD-UHFFFAOYSA-N[4] |

| SMILES | Cn1nc(N)c2c(F)cccc12[2] | C1=CC2=C(C(=C1)F)C(=NN2)N[4] |

Safety Information

The following safety information for 4-Fluoro-1-methyl-1H-indazol-3-amine has been reported[2]:

-

Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Hazard Classifications: Acute Toxicity 4 (Oral)

-

Storage Class Code: 11 (Combustible Solids)

Experimental Protocols

General Synthesis of 1H-Indazole-3-amines

Materials:

-

Substituted 2-fluorobenzonitrile (e.g., 2,6-difluorobenzonitrile as a precursor)

-

Methylhydrazine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate or Sodium hydride)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the starting substituted 2-fluorobenzonitrile and anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: The base is added to the solution, followed by the slow, dropwise addition of methylhydrazine at room temperature.

-

Reaction: The reaction mixture is heated to an elevated temperature (typically between 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-Fluoro-1-methyl-1H-indazol-3-amine.

Note: This is a generalized procedure and the specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Biological Activity and Signaling Pathways

Role as a Kinase Inhibitor

The 1H-indazole-3-amine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 3-amino group of the indazole ring is crucial for its inhibitory activity, as it can form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the binding of adenine in ATP. This competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby blocking the propagation of the signaling cascade.

Hypothesized Signaling Pathway Inhibition

While the specific kinase targets of 4-Fluoro-1-methyl-1H-indazol-3-amine have not been explicitly identified in the literature, its structural similarity to known kinase inhibitors suggests that it could potentially inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central to cell proliferation, survival, and angiogenesis, and their aberrant activation is a common driver of tumorigenesis.

A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against both wild-type and mutant forms of the Bcr-Abl kinase, which is central to the pathology of chronic myeloid leukemia (CML).[1]

Below is a DOT script and the resulting diagram illustrating a hypothetical mechanism of action for a 1H-indazole-3-amine-based kinase inhibitor targeting an RTK and its downstream pathways.

Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Generalized Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like 4-Fluoro-1-methyl-1H-indazol-3-amine against a specific protein kinase.

References

- 1. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | C20H16FN5O3 | CID 71239058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 162502-44-5(4-Fluoro-1-methyl-1H-indazol-3-amine) | Kuujia.com [nl.kuujia.com]

- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Structure of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Fluoro-1-methyl-1H-indazol-3-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives being investigated as potent kinase inhibitors for therapeutic applications.[1] This document outlines the key chemical identifiers, a proposed synthetic pathway, and predicted analytical and spectroscopic data for the title compound. Detailed experimental protocols for analogous compounds are provided to guide the synthesis and characterization of 4-Fluoro-1-methyl-1H-indazol-3-amine. Furthermore, this guide includes visualizations of relevant signaling pathways that may be modulated by indazole-based kinase inhibitors, offering a broader context for its potential biological activity.

Chemical Structure and Identification

The chemical structure of 4-Fluoro-1-methyl-1H-indazol-3-amine is characterized by a bicyclic indazole core, featuring a fluorine atom at the C4 position, a methyl group on the N1 nitrogen, and an amine group at the C3 position.

| Identifier | Value | Source |

| IUPAC Name | 4-Fluoro-1-methyl-1H-indazol-3-amine | N/A |

| CAS Number | 162502-44-5 | [2] |

| Molecular Formula | C₈H₈FN₃ | [2] |

| Molecular Weight | 165.17 g/mol | [2] |

| SMILES | Cn1nc(N)c2c(F)cccc12 | [2] |

| InChI | 1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | [2] |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

References

- 1. 4-Fluoro-1-methyl-1H-indazol-3-amine|CAS 162502-44-5 [benchchem.com]

- 2. 4-Fluoro-1-methyl-1H-indazol-3-ylamine AldrichCPR 162502-44-5 [sigmaaldrich.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on 4-Fluoro-1-methyl-1H-indazol-3-amine

CAS Number: 162502-44-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-methyl-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of 4-Fluoro-1-methyl-1H-indazol-3-amine, including its chemical properties, potential therapeutic applications based on related compounds, and detailed experimental protocols relevant to its study. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates from closely related 1H-indazol-3-amine derivatives to provide a foundational understanding for researchers.

Chemical Properties

A summary of the key chemical properties for 4-Fluoro-1-methyl-1H-indazol-3-amine is presented in the table below.

| Property | Value |

| CAS Number | 162502-44-5 |

| Molecular Formula | C₈H₈FN₃ |

| Molecular Weight | 165.17 g/mol |

| Appearance | Solid |

| SMILES | Cn1nc(N)c2c(F)cccc12 |

| InChI | 1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) |

Synthesis

A plausible synthetic route is outlined below:

Caption: Plausible synthetic route for 4-Fluoro-1-methyl-1H-indazol-3-amine.

Biological Activity and Potential Applications

The 1H-indazol-3-amine scaffold is a core component of numerous kinase inhibitors investigated for cancer therapy.[2] These compounds often function by binding to the hinge region of the kinase domain, a critical area for ATP binding.

Kinase Inhibition

Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against several protein kinases implicated in cancer, including Bcr-Abl and FLT3.[3][4] The T315I "gatekeeper" mutation in Bcr-Abl confers resistance to many first and second-generation inhibitors, and research has focused on developing new agents to overcome this challenge.[4] Similarly, mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[3]

While specific kinase inhibition data for 4-Fluoro-1-methyl-1H-indazol-3-amine is not available, the data for a related compound, AKE-72, which incorporates a 3-aminoindazole core, is presented below as a representative example of the potential potency of this class of compounds.

| Target | IC₅₀ (nM) |

| BCR-ABL (Wild-Type) | < 0.5 |

| BCR-ABL (T315I Mutant) | 9 |

Data for compound AKE-72, a diarylamide 3-aminoindazole derivative.[4]

Antitumor Activity

The antitumor effects of 1H-indazole-3-amine derivatives are often linked to the induction of apoptosis and cell cycle arrest.[5] Studies on related compounds have shown that they can modulate the p53/MDM2 pathway and affect the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[5]

The following table shows representative IC₅₀ values for a 1H-indazole-3-amine derivative (compound 6o) against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | > 50 |

| PC-3 | Prostate Cancer | > 50 |

| HepG2 | Liver Cancer | > 50 |

| HEK-293 | Normal Kidney Cells | 33.2 |

Data for compound 6o, an ethyl amide-linked indazole hybrid.[6]

Signaling Pathways

Based on the activity of related compounds, 4-Fluoro-1-methyl-1H-indazol-3-amine may modulate key signaling pathways involved in cancer cell proliferation and survival.

Caption: Potential inhibition of kinase signaling pathways.

Caption: Potential modulation of apoptosis and cell cycle pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 4-Fluoro-1-methyl-1H-indazol-3-amine.

General Experimental Workflow

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., K562, MV4-11)

-

RPMI-1640 medium with 10% FBS

-

4-Fluoro-1-methyl-1H-indazol-3-amine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C.

-

Treat cells with serial dilutions of 4-Fluoro-1-methyl-1H-indazol-3-amine.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization solution.

-

Measure absorbance at 570 nm.

-

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after treatment with the compound.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze by flow cytometry within 1 hour.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Protocol:

-

Harvest and wash cells with PBS.

-

Fix cells in cold 70% ethanol overnight at -20°C.

-

Wash cells to remove ethanol.

-

Resuspend cells in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze by flow cytometry.

-

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-AKT, anti-phospho-ERK, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting membranes

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Conclusion

4-Fluoro-1-methyl-1H-indazol-3-amine belongs to a class of compounds with significant potential in drug discovery, particularly for the development of novel kinase inhibitors for cancer therapy. While specific biological data for this compound is not extensively documented, the information available for structurally related 1H-indazol-3-amine derivatives provides a strong rationale for its investigation as a potential inhibitor of kinases such as Bcr-Abl and FLT3. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of its biological activity and mechanism of action. Further research is warranted to elucidate the specific therapeutic potential of 4-Fluoro-1-methyl-1H-indazol-3-amine.

References

- 1. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-1-methyl-1H-indazol-3-amine

Disclaimer: This document has been compiled from publicly available scientific literature and chemical databases. Specific experimental data for 4-Fluoro-1-methyl-1H-indazol-3-amine is limited. Where direct experimental values are unavailable, data from closely related analogs or computational predictions are provided and clearly indicated.

Executive Summary

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the aminoindazole class. The indazole scaffold is a significant pharmacophore in modern drug discovery, recognized for its versatile biological activities. In particular, the 1H-indazole-3-amine core is a well-established hinge-binding motif for various protein kinases, making its derivatives potent inhibitors in therapeutic areas such as oncology.[1][2] The introduction of a fluorine atom at the 4-position can modulate physicochemical properties like metabolic stability and binding affinity, while the N-1 methyl group prevents tautomerization and provides a fixed substitution pattern. This guide provides a comprehensive overview of the known physicochemical properties, representative experimental protocols, and the relevant biological context of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, permeability, and interaction with biological targets. The following tables summarize the available data for 4-Fluoro-1-methyl-1H-indazol-3-amine and its close structural analogs.

General and Computational Properties

| Property | Value | Data Type | Source |

| CAS Number | 162502-44-5 | Experimental | |

| Molecular Formula | C₈H₈FN₃ | Experimental | |

| Molecular Weight | 165.17 g/mol | Calculated | |

| Appearance | Solid | Experimental | |

| SMILES | Cn1nc(N)c2c(F)cccc12 | - | |

| InChI Key | QKOXHOSIONDOLA-UHFFFAOYSA-N | - | |

| XLogP3-AA | 1.7 | Predicted (Analog)¹ | [3] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | Predicted (Analog)² | [4] |

| Hydrogen Bond Donors | 2 | Predicted (Analog)² | [4] |

| Hydrogen Bond Acceptors | 2 | Predicted (Analog)² | [4] |

¹Data for analog 4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3). ²Data for analog 4-Fluoro-1H-indazol-3-amine (CAS 404827-78-7).

Thermal and Solubility Properties

| Property | Value | Data Type | Source |

| Melting Point | 130 - 134 °C | Experimental (Analog)³ | [5] |

| Boiling Point | Not available in cited literature | - | - |

| Solubility | Not available in cited literature | - | - |

| pKa | Not available in cited literature | - | - |

³Data for analog 4-Fluoro-1H-indazole (CAS 341-23-1).

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine are not widely published. Therefore, a representative synthesis protocol is provided based on established chemical methodologies for analogous 3-aminoindazoles.[2][6] Additionally, standard protocols for measuring key physicochemical properties are described.

Representative Synthesis Protocol

The synthesis of 3-aminoindazoles is commonly achieved through the cyclization reaction of an ortho-fluorobenzonitrile derivative with a hydrazine.[2][7] This method is efficient and provides direct access to the indazole core.

Reaction: 2,6-Difluorobenzonitrile reacts with methylhydrazine to yield 4-Fluoro-1-methyl-1H-indazol-3-amine.

Materials:

-

2,6-Difluorobenzonitrile

-

Methylhydrazine

-

n-Butanol (or other high-boiling point solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per mmol of nitrile), add methylhydrazine (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Fluoro-1-methyl-1H-indazol-3-amine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. ossila.com [ossila.com]

- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Fluoro-1-methyl-1H-indazol-3-amine

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical methodologies for 4-Fluoro-1-methyl-1H-indazol-3-amine, a fluorinated heterocyclic amine of interest to researchers and professionals in drug discovery and development.

Core Compound Data

The fundamental molecular information for 4-Fluoro-1-methyl-1H-indazol-3-amine is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈FN₃ | [1][2] |

| Molecular Weight | 165.17 g/mol | [1] |

| CAS Number | 162502-44-5 | [1] |

Proposed Synthetic Pathway

A generalized synthetic approach for related 1H-indazole-3-amine derivatives involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[2] Subsequent N-methylation would yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

A procedure analogous to the synthesis of similar indazolamines can be adapted.[2]

-

To a solution of 2,6-difluorobenzonitrile in a suitable solvent (e.g., ethanol or dioxane), add hydrazine hydrate.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 4-Fluoro-1H-indazol-3-amine.

Step 2: N-methylation to yield 4-Fluoro-1-methyl-1H-indazol-3-amine

-

Dissolve 4-Fluoro-1H-indazol-3-amine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir for a short period at room temperature.

-

Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product, 4-Fluoro-1-methyl-1H-indazol-3-amine, is purified by column chromatography.

Analytical and Characterization Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A general protocol for the HPLC analysis of amine-containing compounds can be adapted for purity assessment.[3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable for this type of compound.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.

-

Sample Preparation:

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent can be employed.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the final compound. A general protocol for acquiring a ¹H NMR spectrum is as follows:[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

For this specific molecule, characteristic signals would be expected for the methyl group protons, the aromatic protons on the indazole ring system, and the amine protons. ¹³C NMR and ¹⁹F NMR would also be valuable for complete structural confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general characterization pathway for 4-Fluoro-1-methyl-1H-indazol-3-amine.

Caption: Proposed two-step synthesis of the target compound.

Caption: General workflow for purification and characterization.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pjoes.com [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Fluoro-1-methyl-1H-indazol-3-amine, a proposed synthetic pathway, and general experimental protocols for its characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related analogs to provide a robust predictive analysis for researchers.

Physicochemical Properties

Basic physicochemical properties for 4-Fluoro-1-methyl-1H-indazol-3-amine are listed below.

| Property | Value | Source |

| CAS Number | 162502-44-5 | |

| Molecular Formula | C₈H₈FN₃ | |

| Molecular Weight | 165.17 g/mol | |

| Appearance | Solid (predicted) |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 4-fluoro-1H-indazol-3-amine and 4-fluoro-1-methyl-1H-indazole.[3][4]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-1-methyl-1H-indazol-3-amine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.1 - 7.3 | m | 2H | Ar-H | Aromatic protons on the benzene ring, influenced by the fluorine and indazole core. |

| ~6.8 - 7.0 | t | 1H | Ar-H | Aromatic proton coupled to the fluorine atom. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet for the amine protons, exchangeable with D₂O. |

| ~3.8 | s | 3H | -CH₃ | Singlet for the N-methyl group. |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-1-methyl-1H-indazol-3-amine

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 (d) | C-F | Carbon directly attached to fluorine, showing a characteristic doublet due to C-F coupling. |

| ~140 - 145 | C-N (indazole) | Quaternary carbon of the indazole ring. |

| ~135 - 140 | C-NH₂ | Carbon bearing the amine group. |

| ~120 - 130 | Ar-C | Aromatic carbons in the benzene ring. |

| ~110 - 120 (d) | Ar-C | Aromatic carbon ortho to the fluorine, showing coupling. |

| ~100 - 110 (d) | Ar-C | Aromatic carbon para to the fluorine, showing coupling. |

| ~30 - 35 | -CH₃ | N-methyl carbon. |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data for 4-Fluoro-1-methyl-1H-indazol-3-amine

| m/z | Ion |

| 165.07 | [M]⁺ |

| 166.07 | [M+H]⁺ |

The high-resolution mass spectrum should confirm the elemental composition of C₈H₈FN₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data for 4-Fluoro-1-methyl-1H-indazol-3-amine

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretch (amine) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1620 - 1580 | N-H bend (amine) |

| 1500 - 1400 | C=C stretch (aromatic) |

| 1250 - 1150 | C-N stretch |

| 1100 - 1000 | C-F stretch |

Proposed Synthetic Pathway

A plausible synthetic route to 4-Fluoro-1-methyl-1H-indazol-3-amine is proposed based on established methods for the synthesis of substituted indazoles.[5][6] The pathway involves the cyclization of a suitably substituted fluorinated benzonitrile.

Caption: Proposed synthetic workflow for 4-Fluoro-1-methyl-1H-indazol-3-amine.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Data Acquisition: Introduce the sample into the ion source via direct infusion or through an LC system. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 4-Fluoro-1-methyl-1H-indazol-3-amine, the indazole-3-amine scaffold is a known "hinge-binding" fragment in many protein kinase inhibitors.[1] Derivatives of this scaffold have shown potent anti-cancer activity by targeting various kinases involved in cell proliferation and survival signaling pathways.[7] It is hypothesized that 4-Fluoro-1-methyl-1H-indazol-3-amine could act as an inhibitor of protein kinases, such as those in the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic and synthetic aspects of 4-Fluoro-1-methyl-1H-indazol-3-amine. While direct experimental data is currently scarce, the information presented here, based on sound chemical principles and data from related compounds, offers a valuable starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and similar fluorinated indazole derivatives. The potential for this compound to interact with key signaling pathways, such as protein kinase cascades, makes it an interesting candidate for further investigation in drug discovery programs.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Fluoro-1-methyl-1H-indazol-3-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related indazole derivatives. It also includes a comprehensive, representative experimental protocol for the acquisition of such a spectrum.

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and integration values for 4-Fluoro-1-methyl-1H-indazol-3-amine are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from similar fluorinated and methylated indazole compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 6.80 - 6.95 | dd | J(H5-H6) = 8.5, J(H5-F4) = 10.0 | 1H |

| H-6 | 7.10 - 7.25 | t | J(H6-H5) = J(H6-H7) = 8.5 | 1H |

| H-7 | 6.95 - 7.10 | d | J(H7-H6) = 8.5 | 1H |

| N-CH₃ | 3.70 - 3.85 | s | - | 3H |

| NH₂ | 4.50 - 5.50 | br s | - | 2H |

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of 4-Fluoro-1-methyl-1H-indazol-3-amine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Fluoro-1-methyl-1H-indazol-3-amine into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), to the vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the amine protons.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a proton resonance frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the following acquisition parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to aid in the structural assignment of the peaks.

Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for NMR analysis.

Caption: Chemical structure of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Caption: A generalized workflow for ¹H NMR spectroscopy.

A Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluoro-1-methyl-1H-indazol-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted ¹³C NMR chemical shift dataset derived from the analysis of structurally related compounds and established substituent effects in heterocyclic systems. This guide also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data and includes a structural diagram for clear assignment of the carbon signals.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for 4-Fluoro-1-methyl-1H-indazol-3-amine have been predicted based on data from analogous compounds, including 1-methyl-indazole, fluoro-substituted indoles, and other heterocyclic amines.[1][2][3] The presence of the fluorine atom, the amino group, and the N-methyl group significantly influences the electronic environment and, consequently, the chemical shifts of the carbon atoms in the indazole core.

The predicted chemical shifts (δ) in parts per million (ppm), relative to a standard reference like tetramethylsilane (TMS), are summarized in the table below. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 148 - 152 | Attached to two nitrogen atoms (amine and pyrazole ring); expected to be significantly downfield. |

| C3a | 118 - 122 | Bridgehead carbon; influenced by the electron-donating amino group at C3. |

| C4 | 155 - 159 (d, ¹JCF ≈ 240-250 Hz) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift. |

| C5 | 110 - 114 (d, ²JCF ≈ 20-25 Hz) | Ortho to the fluorine-bearing carbon; exhibits a smaller two-bond C-F coupling. |

| C6 | 123 - 127 (d, ³JCF ≈ 8-12 Hz) | Meta to the fluorine; shows a smaller three-bond C-F coupling. |

| C7 | 115 - 119 (d, ⁴JCF ≈ 3-5 Hz) | Para to the fluorine; experiences a minor four-bond coupling. |

| C7a | 140 - 144 | Bridgehead carbon, part of the aromatic system. |

| N-CH₃ | 33 - 37 | Typical range for a methyl group attached to a nitrogen atom in a heterocyclic ring. |

Note: The predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions. The symbol 'd' indicates a doublet splitting pattern due to carbon-fluorine coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for 4-Fluoro-1-methyl-1H-indazol-3-amine.[4][5][6]

2.1 Sample Preparation

-

Sample Quantity: Weigh approximately 15-25 mg of the solid 4-Fluoro-1-methyl-1H-indazol-3-amine.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with amine groups to ensure solubility and observe potentially exchangeable protons (in ¹H NMR).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrument: The spectrum should be recorded on a modern NMR spectrometer, for instance, a Bruker Avance instrument, operating at a proton frequency of 400 MHz or higher (corresponding to a ¹³C frequency of 100 MHz or higher).[1]

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample. An automatic tuning and matching procedure (e.g., atma) is typically sufficient.[5]

-

Shimming: Adjust the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical solvent peaks.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

-

Spectral Width: Set a spectral width of approximately 220-250 ppm to cover the expected range of carbon chemical shifts.[7][8]

-

Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (e.g., ~110 ppm).

-

Acquisition Time (d1): Use a relaxation delay (d1) of 2.0 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) would be necessary.[6]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A starting point could be 1024 scans, adjusted as needed.[5]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.3 Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis.

Caption: Chemical structure of 4-Fluoro-1-methyl-1H-indazol-3-amine with IUPAC numbering.

Caption: Experimental workflow for ¹³C NMR analysis.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. sc.edu [sc.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 4-Fluoro-1-methyl-1H-indazol-3-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this guide synthesizes information from analogous compounds and established fragmentation principles to present a robust analytical framework. The methodologies and predicted fragmentation pathways detailed herein offer a strong foundation for researchers working with this and structurally related molecules.

Compound Profile and Mass Spectrometric Parameters

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated, N-methylated indazole derivative. Its chemical structure and key properties relevant to mass spectrometry are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FN₃ | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| Monoisotopic Mass | 165.07025 Da | |

| Predicted [M+H]⁺ | 166.07803 m/z | |

| Predicted [M+Na]⁺ | 188.05997 m/z |

Experimental Protocols for Mass Spectrometric Analysis

The following protocols are adapted from established methods for structurally similar aromatic amines and indazole derivatives and are recommended for the analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine, offering both high sensitivity and selectivity.

2.1.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 1 mg/mL in methanol. A working standard of 1 µg/mL can be prepared by diluting the stock solution with the initial mobile phase composition.

-

Matrix Samples (e.g., Plasma, Tissue Homogenate): A protein precipitation extraction is recommended. To 100 µL of the sample, add 300 µL of acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

2.1.2. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.1.3. Mass Spectrometry Conditions (ESI+)

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine, particularly for volatile and thermally stable samples.

2.2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.

-

Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization of the primary amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

2.2.2. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

2.2.3. Mass Spectrometry Conditions (EI)

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Scan Range | m/z 40-450 |

Predicted Fragmentation Pathways

While no experimental spectrum is publicly available, the fragmentation of 4-Fluoro-1-methyl-1H-indazol-3-amine can be predicted based on the fragmentation of similar structures, such as substituted indazoles and aromatic amines.

Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, the molecule will be protonated, likely at the most basic site, the exocyclic amine. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 166.08) is expected to follow several pathways.

Caption: Predicted ESI fragmentation of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Key Predicted Fragments (ESI):

| m/z (Predicted) | Proposed Loss | Fragment Structure |

| 166.08 | - | [M+H]⁺ |

| 151.06 | CH₃• | Loss of the N-methyl group |

| 149.07 | NH₃ | Loss of ammonia from the protonated amine |

| 139.07 | HCN | Loss of hydrogen cyanide from the indazole ring |

| 136.06 | N₂H₂ | Cleavage of the pyrazole ring |

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺• at m/z 165.07) will be formed, which is expected to be relatively stable due to the aromatic nature of the indazole ring. Subsequent fragmentation will likely involve the loss of small, stable neutral molecules and radicals.

Caption: Predicted EI fragmentation of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Key Predicted Fragments (EI):

| m/z (Predicted) | Proposed Loss | Fragment Structure |

| 165.07 | - | [M]⁺• |

| 164.06 | H• | Loss of a hydrogen radical |

| 138.06 | HCN | Loss of hydrogen cyanide from the indazole ring |

| 136.06 | N₂H• | Cleavage of the pyrazole ring |

| 136.05 | CH₃N | Loss of the methylamino group |

Experimental Workflow

The overall workflow for the mass spectrometric analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine is depicted below.

Caption: General workflow for the analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Conclusion

This guide provides a comprehensive theoretical framework for the mass spectrometric analysis of 4-Fluoro-1-methyl-1H-indazol-3-amine. The detailed experimental protocols, adapted from methods for analogous compounds, offer a reliable starting point for method development. The predicted fragmentation pathways for both ESI and EI provide a basis for the interpretation of experimental data. Researchers and drug development professionals can utilize this information to effectively characterize and quantify this compound in various matrices. It is recommended that experimental data be acquired to confirm and refine the predicted fragmentation patterns presented in this guide.

References

The Emergence of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1-methyl-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. While specific historical details of its discovery are not extensively documented in public literature, its structural motifs are rooted in a rich history of indazole chemistry and its applications in drug discovery. This document outlines the compound's physicochemical properties, a proposed synthetic pathway based on established chemical precedents, and its potential biological significance, particularly in the context of kinase inhibition.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a "privileged" heterocyclic framework in the field of drug discovery. Its versatility allows it to bind to a diverse range of biological targets with high affinity, making it a valuable template for the design of potent and selective therapeutic agents. The physicochemical properties of the indazole ring system, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable effective binding to the active sites of various macromolecules. This has led to the incorporation of the indazole motif into a wide array of drugs with activities including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor effects.

The 1H-indazole-3-amine substructure is particularly recognized for its ability to act as a "hinge-binder" for protein kinases, a critical class of enzymes often implicated in cancer progression. By occupying the ATP-binding pocket, these molecules can effectively inhibit kinase activity. The addition of a methyl group at the N1 position serves to lock the tautomeric form, providing a fixed vector for molecular interactions and improving drug-like properties. The fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.

Physicochemical Properties of 4-Fluoro-1-methyl-1H-indazol-3-amine

A summary of the key physicochemical properties of 4-Fluoro-1-methyl-1H-indazol-3-amine is presented in Table 1.

| Property | Value |

| CAS Number | 162502-44-5 |

| Molecular Formula | C8H8FN3 |

| Molecular Weight | 165.17 g/mol |

| Appearance | Solid |

| SMILES | Cn1nc(N)c2c(F)cccc12 |

| InChI Key | QKOXHOSIONDOLA-UHFFFAOYSA-N |

Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine: A Proposed Pathway

The proposed multi-step synthesis is outlined below.

Caption: Proposed two-step synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine. These are based on general procedures for similar transformations and would require optimization for specific conditions.

Step 1: Synthesis of 4-Fluoro-2-(methylamino)benzonitrile

-

Materials: 2,6-Difluorobenzonitrile, Methylamine (solution in a suitable solvent, e.g., THF or water), a polar aprotic solvent (e.g., DMSO or DMF), and a suitable base (e.g., K2CO3).

-

Procedure:

-

To a solution of 2,6-difluorobenzonitrile in the chosen solvent, add the base.

-

Slowly add the methylamine solution at room temperature or with cooling, depending on the reactivity.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-(methylamino)benzonitrile.

-

Step 2: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

-

Materials: 4-Fluoro-2-(methylamino)benzonitrile, Hydrazine hydrate, and a high-boiling point solvent (e.g., n-butanol or ethylene glycol).

-

Procedure:

-

Dissolve 4-fluoro-2-(methylamino)benzonitrile in the chosen solvent.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 4-fluoro-1-methyl-1H-indazol-3-amine.

-

Caption: A generalized workflow for the proposed synthesis.

Biological Activity and Potential Applications

While specific biological data for 4-Fluoro-1-methyl-1H-indazol-3-amine is not extensively reported in the scientific literature, its structural features strongly suggest potential as a kinase inhibitor. The 1H-indazole-3-amine moiety is a well-established pharmacophore that interacts with the hinge region of the ATP-binding pocket of many protein kinases.

General Mechanism of Action: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs. The general mechanism by which 1H-indazole-3-amine derivatives are thought to inhibit kinase activity is illustrated below.

Caption: General mechanism of kinase inhibition by 1H-indazole-3-amine derivatives.

Conclusion

4-Fluoro-1-methyl-1H-indazol-3-amine is a molecule with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. While its specific history and biological profile are yet to be fully elucidated in the public domain, its synthesis is achievable through established chemical methodologies. Further research into the biological activities of this compound is warranted to explore its therapeutic potential. This guide provides a foundational understanding for researchers and scientists interested in this promising chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine, a valuable building block in medicinal chemistry, starting from 2,6-difluorobenzonitrile. The described two-step synthesis is a practical approach for laboratory-scale preparation.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds frequently utilized in the development of therapeutic agents due to their diverse biological activities. Specifically, 3-aminoindazoles serve as crucial scaffolds in the design of kinase inhibitors for oncology. 4-Fluoro-1-methyl-1H-indazol-3-amine is a key intermediate for the synthesis of various pharmacologically active molecules. Its synthesis from readily available starting materials is of significant interest to the drug discovery and development community.

The following protocol outlines a two-step synthetic pathway:

-

Cyclization: Reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the intermediate, 4-Fluoro-1H-indazol-3-amine.

-

N-Methylation: Selective methylation at the N1 position of the indazole ring to yield the final product, 4-Fluoro-1-methyl-1H-indazol-3-amine.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This procedure is adapted from analogous syntheses of 3-aminoindazoles from 2-fluorobenzonitriles.[1][2] The reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials and Reagents:

-

2,6-Difluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-difluorobenzonitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly add deionized water to the reaction mixture until a precipitate forms.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water.

-

Dry the product under vacuum to obtain 4-Fluoro-1H-indazol-3-amine.

Step 2: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

The N-methylation of indazoles can yield a mixture of N1 and N2 isomers. To achieve high selectivity for the desired N1 isomer, a strong base in an aprotic solvent is employed. This protocol is based on general methods for selective N1-alkylation of indazoles.[3][4]

Materials and Reagents:

-

4-Fluoro-1H-indazol-3-amine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 4-Fluoro-1H-indazol-3-amine (1.0 eq) in anhydrous THF to the cooled suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 4-Fluoro-1-methyl-1H-indazol-3-amine.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,6-Difluorobenzonitrile | Starting Material | C₇H₃F₂N | 139.10 | 1897-52-5 |

| 4-Fluoro-1H-indazol-3-amine | Intermediate | C₇H₆FN₃ | 151.14 | 404827-78-7 |

| 4-Fluoro-1-methyl-1H-indazol-3-amine | Final Product | C₈H₈FN₃ | 165.17 | 162502-44-5 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Solvent | Temperature | Typical Time | Typical Yield |

| 1 | Cyclization | Ethanol | Reflux | 4-6 hours | 75-85% |

| 2 | N-Methylation | THF | 0 °C to RT | 2-4 hours | 60-70% |

Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to 4-Fluoro-1-methyl-1H-indazol-3-amine.

Diagram 2: Experimental Workflow

Caption: Detailed workflow for the two-step synthesis.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Fluoro-1-methyl-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in various kinase inhibitors. This scaffold is a key component in several clinically evaluated and approved drugs. The introduction of fluorine and methyl groups to this core structure, as in 4-Fluoro-1-methyl-1H-indazol-3-amine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile as a kinase inhibitor.

While specific kinase inhibition data for 4-Fluoro-1-methyl-1H-indazol-3-amine is not extensively available in the public domain, the broader class of 1H-indazole-3-amine derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines. This document provides an overview of the synthesis, potential applications, and relevant experimental protocols for evaluating compounds based on this promising scaffold. The data presented herein is based on closely related 1H-indazole-3-amine derivatives and serves as a representative guide for the potential of the 4-Fluoro-1-methyl-1H-indazol-3-amine scaffold.

Data Presentation: Anti-Proliferative Activity of Representative 1H-Indazole-3-amine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1H-indazole-3-amine derivatives against a panel of human cancer cell lines, demonstrating the potential of this scaffold in oncology research.[1][2]

| Compound ID | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal Kidney) IC50 (µM) |

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 | Not Reported |

| 5b | 6.97 ± 0.99 | 5.25 ± 0.57 | Not Reported | Not Reported | Not Reported |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 | Not Reported |

| 6o | 5.15 ± 0.55 | Not Reported | Not Reported | Not Reported | 33.20 ± 3.83 |

Data is presented as mean ± standard deviation from three independent experiments.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

This protocol is a generalized procedure based on the synthesis of related indazole derivatives.

Materials:

-

2-Fluoro-6-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of (E)-N'-(2-fluoro-6-nitrobenzylidene)-N,N-dimethylformohydrazide.

-

A solution of 2-fluoro-6-nitrotoluene in DMF-DMA is heated at reflux for 16 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the intermediate product.

-

-

Step 2: Synthesis of 4-Fluoro-1H-indazol-3-amine.

-

To a solution of the intermediate from Step 1 in a suitable solvent, add hydrazine hydrate and heat the mixture.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

-

Step 3: Methylation to 4-Fluoro-1-methyl-1H-indazol-3-amine.

-

To a cooled solution of 4-Fluoro-1H-indazol-3-amine in a suitable solvent, add a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride).

-

Allow the reaction to proceed at room temperature until completion as monitored by TLC.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 4-Fluoro-1-methyl-1H-indazol-3-amine.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Assay)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

4-Fluoro-1-methyl-1H-indazol-3-amine (or derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.[1][2]

Materials:

-

Human cancer cell lines (e.g., K562, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

4-Fluoro-1-methyl-1H-indazol-3-amine (or derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Visualizations

References

Application Notes and Protocols: 4-Fluoro-1-methyl-1H-indazol-3-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction